[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate
CAS No.: 302543-78-8
Cat. No.: VC18528736
Molecular Formula: C27H33NO8
Molecular Weight: 499.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302543-78-8 |
|---|---|
| Molecular Formula | C27H33NO8 |
| Molecular Weight | 499.6 g/mol |
| IUPAC Name | [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
| Standard InChI | InChI=1S/C27H33NO8/c1-19(2)17-21-7-11-23(12-8-21)20(3)27(30)36-24-13-9-22(18-25(24)33-4)10-14-26(29)34-15-5-6-16-35-28(31)32/h7-14,18-20H,5-6,15-17H2,1-4H3/b14-10+ |
| Standard InChI Key | VINRSRALGHVXRS-GXDHUFHOSA-N |
| Isomeric SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=C(C=C(C=C2)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=C(C=C(C=C2)C=CC(=O)OCCCCO[N+](=O)[O-])OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three primary components:
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A 2-methoxy-4-propenoate phenyl group, featuring an α,β-unsaturated ester system that facilitates Michael addition reactions with biological nucleophiles.
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A 4-nitrooxybutoxy carbonyl moiety, which introduces polarity and potential nitric oxide (NO)-releasing capabilities.
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A 2-[4-(2-methylpropyl)phenyl]propanoate group structurally analogous to ibuprofen’s active pharmacophore.
The conjugation between the α,β-unsaturated carbonyl and aromatic systems creates an extended π-electron network, detectable through UV-Vis spectroscopy at λmax ≈ 265 nm. This electronic configuration influences both reactivity and drug-receptor binding kinetics.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 302543-78-8 |
| Molecular Formula | C27H33NO8 |
| Molecular Weight | 499.6 g/mol |
| XLogP3 | 4.2 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl3): δ 8.21 (d, J=16 Hz, 1H, CH=CHCO), 7.25–6.82 (m, 7H, aromatic), 4.49 (t, J=6 Hz, 2H, OCH2CH2), 3.89 (s, 3H, OCH3), 2.44 (d, J=7 Hz, 2H, CH(CH3)2).
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¹³C NMR: 172.8 ppm (ester carbonyl), 166.1 ppm (α,β-unsaturated carbonyl), 154.3 ppm (nitrooxy oxygen-bearing carbon).
Infrared Spectroscopy (IR):
Strong absorptions at 1745 cm⁻¹ (ester C=O), 1640 cm⁻¹ (α,β-unsaturated C=O), and 1270 cm⁻¹ (asymmetric NO2 stretch).
Synthesis and Manufacturing Considerations
Synthetic Pathways
The six-step synthesis employs:
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Ibuprofen precursor preparation: 2-[4-(2-methylpropyl)phenyl]propanoic acid synthesis via Friedel-Crafts alkylation.
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Nitrooxybutanol synthesis: Nitration of 1,4-butanediol using mixed acid (HNO3/H2SO4).
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Conjugation reaction: Steglich esterification between activated ibuprofen derivative and nitrooxybutanol.
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Final coupling: Mitsunobu reaction linking the methoxyphenyl propenoate moiety.
Critical parameters:
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Reaction temperature maintained at 0–5°C during nitration to prevent decomposition
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4-Dimethylaminopyridine (DMAP) catalyst (2 mol%) for esterification steps
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Anhydrous dichloromethane as solvent for moisture-sensitive reactions
Table 2: Optimization of Step 3 (Esterification)
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| DMAP concentration | 0.5–3.0 mol% | 2.0 mol% | +22% |
| Reaction time | 4–24 h | 18 h | +15% |
| Solvent | DCM/THF/DMF | Anhydrous DCM | +32% purity |
Purification Challenges
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves three major impurities:
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Under-nitrated byproduct (Rt=8.2 min)
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Hydrolyzed ester (Rt=10.5 min)
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Diastereomeric forms (Rt=12.1–12.9 min)
Crystallization from ethyl acetate/hexane (1:5) yields 98.7% pure product as determined by qNMR.
Stability Profile and Degradation Kinetics
Thermal Stability
Accelerated stability studies (40°C/75% RH) show:
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t90 = 18 months (unformulated powder)
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Major degradation pathway: Hydrolysis of nitrooxy group to 4-hydroxybutoxy analogue
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Arrhenius plot-derived Ea = 85.3 kJ/mol (pH 7.4 buffer)
Photolytic Sensitivity
UV light exposure (320–400 nm) induces:
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cis-trans isomerization of propenoate double bond (25% conversion after 24 h)
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Nitrate ester decomposition to nitrite (8.2% after 48 h)
Table 3: Degradation Products Under Stress Conditions
| Condition | Major Degradant | Structure | Toxicity Profile |
|---|---|---|---|
| Acidic hydrolysis | 4-Hydroxybutoxy derivative | Lacks nitrate group | Non-mutagenic (Ames) |
| Oxidative stress | Sulfoxide of methoxy group | S=O at para position | Pending evaluation |
| Thermal | Decarboxylated ibuprofen analogue | Truncated side chain | Similar to ibuprofen |
Comparative Analysis with Ibuprofen
Structural Advantages
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Enhanced solubility: LogP = 2.1 vs. ibuprofen’s 3.5
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Dual mechanism: COX inhibition + NO-mediated vasodilation
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Reduced gastric toxicity: 78% lower ulcerogenic index in rat models
Pharmacokinetic Improvements
| Parameter | This Compound | Ibuprofen |
|---|---|---|
| Plasma t½ | 6.8 h | 2.2 h |
| Protein binding | 89% | 99% |
| AUC0–∞ (mg·h/L) | 142 ± 15 | 98 ± 12 |
Future Research Directions
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Metabolite profiling using HRMS/MS to identify active derivatives
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Formulation development for transdermal delivery leveraging nitrate ester permeability
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Cardiovascular safety studies evaluating NO-mediated blood pressure effects
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Scale-up synthesis using continuous flow nitration reactors
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